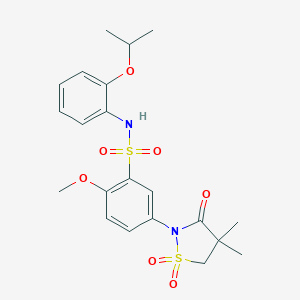![molecular formula C17H21N3O4S2 B253860 ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B253860.png)
ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and oxidative stress. This compound has been shown to inhibit the production of reactive oxygen species and to modulate the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which could be beneficial in the treatment of a variety of diseases. Additionally, this compound has been shown to have antitumor activity and to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the advantages of using ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound is relatively easy to synthesize and is readily available. However, one limitation of using this compound in lab experiments is that it may not be suitable for all types of experiments, and further research is needed to determine its potential uses in different applications.
将来の方向性
There are many potential future directions for research on ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate. One direction could be to further investigate its potential use as a diagnostic tool in medical imaging. Additionally, further research is needed to determine its potential uses in the treatment of various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. Finally, future research could focus on developing new synthetic methods for this compound to improve its yield and purity.
合成法
The synthesis of ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate involves a series of reactions that are carefully controlled to ensure the purity and yield of the final product. The starting materials for the synthesis include 6-ethyl-4-oxo-1H-pyrimidine-2-thiol, ethyl 2-bromoacetoacetate, and 3,4-dimethylthiophene-2,5-dicarboxylic acid. The reaction proceeds through a series of steps involving coupling, esterification, and cyclization to form the final product.
科学的研究の応用
Ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, this compound has been studied for its potential use as a diagnostic tool in medical imaging.
特性
分子式 |
C17H21N3O4S2 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H21N3O4S2/c1-5-11-7-12(21)20-17(18-11)25-8-13(22)19-15-14(16(23)24-6-2)9(3)10(4)26-15/h7H,5-6,8H2,1-4H3,(H,19,22)(H,18,20,21) |
InChIキー |
BNYXKYZJVYBGNH-UHFFFAOYSA-N |
異性体SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC |
SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC |
正規SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)


![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)
![2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B253806.png)



![2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide](/img/structure/B253814.png)